Bms-911543
概要
説明
BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . It also has little activity in cells dependent on other JAK family pathways .
Synthesis Analysis
A systematic method development approach was used to optimize the mass spectrometry, chromatography, and sample extraction conditions, and to minimize potential bioanalytical risks . The validated method utilizes stable-isotope labeled (13)C4-BMS-911543 as the internal standard .Molecular Structure Analysis
BMS-911543 is a pyrrolopyridine small-molecule inhibitor . It was initially characterized using an in vitro assay with human recombinant JAK enzyme .Chemical Reactions Analysis
BMS-911543 displayed potent anti-proliferative and pharmacodynamic effects in cell lines dependent upon JAK2 signaling . It also displayed anti-proliferative responses in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive myeloproliferative neoplasms .Physical And Chemical Properties Analysis
BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . After repeat dosing, greater than dose-proportional increase in the Cmax and AUC, and drug accumulation was observed at doses ≥40mg BID .科学的研究の応用
Development of Efficient Synthesis for Treatment of Myeloproliferative Disorders : BMS-911543, a complex pyrrolopyridine, has been investigated for treating myeloproliferative disorders. A study developed a short and efficient synthesis for this molecule, highlighting its potential in medical applications (Fitzgerald et al., 2015).
Potent and Selective JAK2 Inhibition : Characterized as a potent and selective small-molecule inhibitor of JAK2, BMS-911543 shows potent anti-proliferative effects in cell lines and primary progenitor cells dependent on JAK2 signaling. Its selectivity within the JAK family and minimal activity in cells dependent on other pathways make it a significant candidate for treating disorders characterized by active JAK2 signaling (Purandare et al., 2012).
Phase 1/2a Study in Myelofibrosis : A multicenter phase 1/2a study assessed BMS-911543's safety, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy in treating symptomatic myelofibrosis. The study found it generally well-tolerated with an acceptable safety and efficacy profile, offering potential for treating patients with myelofibrosis, including those previously treated with Jak inhibitors (Roberts et al., 2013).
Bioanalytical Assay for Clinical Development : A rapid, accurate UHPLC-MS/MS assay was reported for quantitating BMS-911543 in human plasma, aiding its clinical development for treating myeloproliferative disorders. This assay plays a crucial role in understanding the pharmacokinetics and dosage optimization for clinical trials (Liu et al., 2015).
In Vivo Activity in JAK2-Dependent Models : BMS-911543 has demonstrated high activity in in vivo models of JAK2 signaling, including sustained pathway suppression after a single oral dose. This indicates its potential for clinical use in diseases with JAK2-activated pathways (Purandare et al., 2010).
Limited Efficacy in Certain Models : Despite its potential, BMS-911543 showed limited activity in a murine model of JAK2 V617F myeloproliferative neoplasm, suggesting that targeting JAK2 alone might be insufficient for effective disease control in some cases (Pomicter et al., 2015).
Safety And Hazards
In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling BMS-911543 .
将来の方向性
BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543 .
特性
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bms-911543 | |
CAS RN |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。